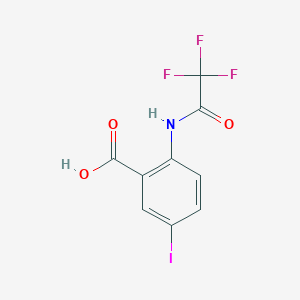

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid: is an organic compound with the molecular formula C9H5F3INO3 and a molecular weight of 359.04 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoroacetamido group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-amino-5-iodobenzoic acid with trifluoroacetic anhydride in the presence of triethylamine . The reaction is carried out in dichloroethane (DCE) as a solvent, and the mixture is stirred at room temperature for approximately 15 hours. The product is then filtered, washed with water, and dried to obtain the desired compound in virtually quantitative yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction Reactions: The trifluoroacetamido group can be reduced to form amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or can be used in the presence of a suitable catalyst.

Oxidation Reactions: Oxidizing agents like or can be employed.

Reduction Reactions: Reducing agents such as or are commonly used.

Major Products Formed:

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of carboxylate derivatives.

Reduction Reactions: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to inhibition or activation of its function.

Comparación Con Compuestos Similares

- 2-Iodo-5-(trifluoromethyl)benzoic acid

- 2-Iodobenzoic acid

- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Comparison:

- 2-Iodo-5-(trifluoromethyl)benzoic acid has a similar structure but lacks the amido group, which may affect its reactivity and binding properties.

- 2-Iodobenzoic acid is a simpler compound without the trifluoroacetamido group, making it less versatile in certain applications.

- 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid contains a hydroxyl group, which can introduce different reactivity and binding characteristics compared to the amido group in 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.

Actividad Biológica

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with an iodine substituent at the 5-position and a trifluoroacetamido group at the 2-position. This unique structure contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes that play critical roles in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling pathways .

- Interaction with Receptors : The trifluoroacetamido group may enhance binding affinity to specific biological targets, potentially leading to altered receptor activity. This is particularly relevant in the context of anti-inflammatory and analgesic activities .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Compounds structurally related to this compound have been shown to reduce inflammation in animal models. For example, studies on derivatives of benzoic acid have reported significant reductions in inflammatory markers when tested in vivo .

- Analgesic Properties : In vitro studies suggest that this compound may possess analgesic properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of pain and inflammation .

Case Studies

- In Vivo Studies : A study involving the administration of a related compound demonstrated a significant reduction in pain responses in animal models subjected to acetic acid-induced writhing tests. The results indicated that doses of 20 mg/kg reduced pain by approximately 75% compared to control groups .

- Molecular Docking Studies : Computational studies have shown that derivatives similar to this compound exhibit favorable binding affinities for COX-1 and COX-2 receptors. These findings suggest potential for further development as targeted analgesics or anti-inflammatory agents .

Data Table: Biological Activity Overview

Propiedades

Fórmula molecular |

C9H5F3INO3 |

|---|---|

Peso molecular |

359.04 g/mol |

Nombre IUPAC |

5-iodo-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H5F3INO3/c10-9(11,12)8(17)14-6-2-1-4(13)3-5(6)7(15)16/h1-3H,(H,14,17)(H,15,16) |

Clave InChI |

UVYSTUBIYJFWFN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.